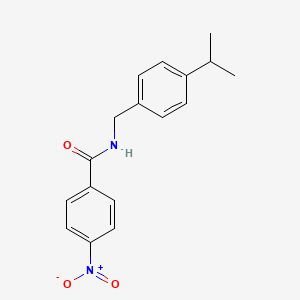

N-(4-isopropylbenzyl)-4-nitrobenzamide

Description

Significance of Substituted Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry due to its versatile biological activities. researchgate.netwalshmedicalmedia.com The ability to easily modify the substituents on both the benzene ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This structural flexibility has led to the development of a wide array of therapeutic agents. walshmedicalmedia.com

Substituted benzamides are known to exhibit a broad spectrum of pharmacological effects, including:

Anticancer Activity: Many benzamide derivatives have been explored as anticancer agents. They can act as inhibitors of crucial enzymes in cancer progression, such as histone deacetylases (HDACs), c-Met kinase, and cyclooxygenase 2 (COX-2). researchgate.netnih.gov

Anti-inflammatory Effects: Certain nitro-substituted benzamides have shown significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of enzymes like inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. nih.govresearchgate.net

Antimicrobial Properties: The benzamide framework is a core component of various antibacterial and antifungal agents. ijpbs.comresearchgate.net Research has demonstrated that specific substitutions can lead to potent activity against various pathogens. ijpbs.com

Enzyme Inhibition: Beyond cancer-related enzymes, benzamide derivatives have been developed as inhibitors for other targets like tyrosinase, which is involved in skin pigmentation, and xanthine (B1682287) oxidase, a target for treating hyperuricemia. researchgate.netnih.gov

The table below summarizes the diverse biological activities associated with the substituted benzamide scaffold as reported in various research contexts.

| Biological Activity | Target/Mechanism Example | Reference |

| Anticancer | Histone Deacetylase (HDAC) Inhibition | nih.gov |

| Anti-inflammatory | Inhibition of iNOS and COX-2 expression | nih.gov |

| Antimicrobial | Inhibition of bacterial/fungal growth | ijpbs.commdpi.com |

| Enzyme Inhibition | Xanthine Oxidase Inhibition | nih.gov |

| CNS Activity | Dopamine D2 receptor antagonism | walshmedicalmedia.com |

Rationale for Investigating N-(4-isopropylbenzyl)-4-nitrobenzamide and its Analogues

The specific structure of this compound provides a clear rationale for its investigation in chemical research. The molecule combines two key pharmacophores: the 4-nitrobenzamide (B147303) unit and an N-benzyl group with an isopropyl substituent.

The 4-nitrobenzamide portion is of significant interest. The nitro group (-NO2) is a strong electron-withdrawing group that can participate in crucial biological interactions. mdpi.com Studies on nitrobenzamide derivatives have shown that the nitro group's position and number can be critical for activity, for instance, in creating potent anti-inflammatory agents. nih.govresearchgate.net In some contexts, the nitro group is bio-reduced within cells to produce reactive species that can lead to therapeutic effects, a mechanism known for certain antimicrobial agents. mdpi.com

The N-(4-isopropylbenzyl) group serves as a lipophilic, sterically defined substituent on the amide nitrogen. In drug design, modifying the N-substituent of a benzamide is a common strategy to explore the structure-activity relationship (SAR). nih.govmdpi.com The benzyl (B1604629) group provides a rigid linker, while the isopropyl group at the para position adds lipophilicity and bulk. This specific modification could enhance binding to a hydrophobic pocket in a target protein or improve membrane permeability, which is a critical factor for a molecule's biological activity. mdpi.com

Therefore, synthesizing and studying this compound and its analogs allows researchers to probe how the combination of the electronically-active nitro group and the specific lipophilic N-substituent influences biological outcomes, such as enzyme inhibition or antimicrobial efficacy.

Overview of Research Approaches Applied to Nitrobenzamide Derivatives

The investigation of nitrobenzamide derivatives like this compound typically follows a well-established path in modern chemical and pharmacological research, encompassing synthesis, characterization, and evaluation.

Synthesis: The most common method for synthesizing N-substituted benzamides involves the reaction of a benzoyl chloride with a primary or secondary amine. mdpi.com For the title compound, this would mean reacting 4-nitrobenzoyl chloride with 4-isopropylbenzylamine. mdpi.com Solvents like dichloromethane (B109758) are often used, and a base such as triethylamine (B128534) is typically added to neutralize the hydrochloric acid byproduct. mdpi.com The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC). ijpbs.com

Structural Characterization: Once synthesized, the precise structure and purity of the compound must be confirmed. A suite of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical environment of all hydrogen and carbon atoms, confirming the connectivity of the molecule. ijpbs.comresearchgate.net

Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups, such as the C=O (carbonyl) and N-H stretches of the amide bond, and the characteristic stretches of the nitro group. nih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound by measuring its mass-to-charge ratio (m/z). ijpbs.commdpi.com

Biological and Computational Evaluation:

In Vitro Assays: To determine biological activity, the compounds are tested in controlled laboratory settings. For potential anti-inflammatory agents, this could involve measuring the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharides (LPS). nih.govresearchgate.net For antimicrobial screening, the compound is tested against various strains of bacteria and fungi to determine its minimum inhibitory concentration (MIC). ijpbs.commdpi.com

Molecular Docking: Computational studies, such as molecular docking, are frequently used to predict or explain how a compound might bind to a specific biological target, like the active site of an enzyme. nih.govresearchgate.net This helps in understanding the mechanism of action at a molecular level and can guide the design of more potent analogs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(2)14-5-3-13(4-6-14)11-18-17(20)15-7-9-16(10-8-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVDEKLDDRUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N 4 Isopropylbenzyl 4 Nitrobenzamide Analogues

Systematic Modifications of the N-Alkylbenzyl Moiety

Positional and Electronic Effects of Alkyl Substituents (e.g., Isopropyl, Isobutyl, Benzyl)

The nature and position of the alkyl group on the benzyl (B1604629) ring significantly influence the molecule's activity. Studies involving the replacement of the isopropyl group with other alkyl substituents, such as isobutyl or benzyl, have been conducted to probe the spatial and electronic requirements of the binding pocket. For instance, the synthesis and evaluation of a series of N-alkyl nitrobenzamides with varying chain lengths have been explored to optimize antimycobacterial efficacy. nih.gov

| Alkyl Substituent | Observed Effect on Activity (Example) | Reference |

| Isopropyl | Serves as a reference point for SAR studies. | |

| N-alkyl chains (varying lengths) | Chain length can be optimized to improve antimycobacterial activity. nih.gov | nih.gov |

| Benzyl (as part of a larger substituent) | Contributes to the formation of stable carbocations, indicating its importance in the overall structure. mdpi.com | mdpi.com |

Impact of Aromatic Ring Substitutions on the Benzyl Moiety (e.g., Methoxy (B1213986), Halogenation)

Introducing substituents onto the benzyl ring can modulate the electronic properties and lipophilicity of the compound, thereby affecting its biological activity. The strategic placement of groups like methoxy or halogens can lead to enhanced potency or altered selectivity.

For instance, the introduction of a chlorine atom into the benzyl ring, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide, has been shown to be a valuable strategy in drug design. mdpi.com Halogenation can significantly enhance the biological activity of molecules. mdpi.com Similarly, the replacement of a hydroxyl or methoxy group with a fluorine atom is a common bioisosteric modification used to block unwanted metabolic processes and increase lipophilicity. chemrxiv.org The effect of such substitutions often depends on the electronic nature of other groups present on the aromatic ring. chemrxiv.org

| Substitution on Benzyl Ring | Observed Effect on Activity/Properties | Reference |

| Halogenation (e.g., Chlorine) | Can significantly enhance biological activity. mdpi.com | mdpi.com |

| Methoxy to Fluorine Replacement | Increases lipophilicity and can block metabolic oxidation. chemrxiv.org | chemrxiv.org |

Structural Variations of the 4-Nitrobenzamide (B147303) Core

The 4-nitrobenzamide portion of the molecule is another critical area for SAR studies. Modifications to the nitro group and the benzamide (B126) phenyl ring have profound effects on the compound's biological action.

Influence of the Nitro Group: Position and Bioisosteric Replacements

The nitro group is a key pharmacophore, and its position on the benzamide ring is crucial for activity. mdpi.com The electron-withdrawing nature of the nitro group influences the molecule's interaction with biological targets. mdpi.comlibretexts.org Moving the nitro group from the para (4-position) to the meta (3-position) or ortho (2-position) can drastically alter or diminish activity, highlighting the specific geometric requirements for binding. ijrti.org

Bioisosteric replacement of the nitro group is a common strategy to improve a compound's drug-like properties. nih.gov For example, the trifluoromethyl (CF3) group has been successfully used as a bioisostere for the nitro group, sometimes leading to more potent compounds with improved metabolic stability. nih.gov Other replacements can be explored to modulate the electronic and steric properties while aiming to retain or improve biological activity. nih.govbenthamscience.comresearchgate.net

| Nitro Group Modification | Observed Effect on Activity/Properties | Reference |

| Positional Isomers (ortho, meta) | Can lead to a significant decrease in activity compared to the para position. ijrti.org | ijrti.org |

| Bioisosteric Replacement (e.g., CF3) | Can result in increased potency and improved metabolic stability. nih.gov | nih.gov |

Substitution Effects on the Benzamide Phenyl Ring

Introducing additional substituents on the benzamide phenyl ring can fine-tune the electronic and steric properties of the molecule. For example, studies on related benzamide series have shown that adding electron-donating groups (like -CH3) or other electron-withdrawing groups can influence activity. nih.gov The presence of a 2-chloro substituent on the benzamide ring in some series has been shown to be compatible with potent activity. nih.gov

Fluorine substitution on the phenyl ring is another modification of interest. It can suppress disorder in the crystal lattice and alter the lattice energy landscape, which may have implications for how the molecule interacts with its biological target. nih.gov

| Substitution on Benzamide Ring | Observed Effect on Activity/Properties | Reference |

| Electron-donating groups (-CH3) | Can enhance inhibitory activity in certain series. nih.gov | nih.gov |

| Electron-withdrawing groups (-Cl) | Can be compatible with or enhance biological activity. nih.gov | nih.gov |

| Fluorine | Can suppress crystal disorder and alter molecular packing. nih.gov | nih.gov |

Conformational Analysis and its Implications for Biological Activity

The three-dimensional shape (conformation) of N-(4-isopropylbenzyl)-4-nitrobenzamide and its analogues is critical for their biological activity. The molecule must adopt a specific conformation to fit into the binding site of its target protein. Computational methods like molecular docking and molecular dynamics simulations are often used to study these conformations. nih.gov

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as N-(4-isopropylbenzyl)-4-nitrobenzamide, and a potential protein target.

Docking simulations predict how a ligand fits into a protein's binding site and identify the key non-covalent interactions that stabilize the complex. These interactions are primarily hydrogen bonds and hydrophobic interactions. researchgate.netthescipub.com

For related nitrobenzamide derivatives, studies have shown that the amide and nitro groups are often crucial for forming hydrogen bonds. mdpi.com For example, in docking studies of similar benzamide (B126) compounds with DNA gyrase, hydrogen bonds were observed with amino acid residues like ASN 46, GLY 101, and ARG 76. mdpi.com The nitro group, being a strong electron-withdrawing group, can act as a hydrogen bond acceptor. mdpi.com

Hydrophobic interactions also play a significant role, particularly for the isopropylbenzyl moiety of this compound. The benzyl (B1604629) and isopropyl groups can fit into hydrophobic pockets within the receptor's binding site, which are often lined with nonpolar amino acid residues. thescipub.comnih.gov Studies on the contribution of hydrophobic interactions to protein stability show that burying a -CH2- group upon folding contributes, on average, 1.1 ± 0.5 kcal/mol to stability. lu.se The "lock and key" recognition of aromatic groups, like the 4-nitrobenzoyl group, in hydrophobic grooves of a receptor surface is a documented phenomenon that stabilizes ligand-protein complexes. nih.gov

Table 1: Illustrative Binding Interaction Data from Molecular Docking of a Benzamide Derivative This table presents example data from a molecular docking study on a related compound to illustrate the typical findings of such an analysis.

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Types of Interactions | Source |

|---|---|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | -9.7 | Not Specified | Hydrogen Bonding, Electrostatic, Hydrophobic | nih.gov |

| Pyridine-thiourea derivative 1c | S. aureus DNA Gyrase | -78 (approx.) | ASN 46, GLY 101, ARG 76 | Hydrogen Bonding | mdpi.com |

Following an initial docking simulation, the geometry of the resulting ligand-protein complex is often further refined through energy minimization. uni-marburg.de This process, known as geometry optimization, adjusts the positions of atoms to find a more stable, lower-energy conformation of the complex. d-nb.info Even small variations in atomic positions can lead to large differences in calculated interaction scores, making this a crucial step for reliable scoring. uni-marburg.de

The goal is not to perform a global search for a completely new binding mode, but rather to perform a local optimization that stays close to the original docked pose while adapting it to a more accurate energy function. uni-marburg.de This refinement can improve the quality of a docking solution, with studies showing average improvements of 0.1 Å to 0.3 Å in root-mean-square deviation (RMSD) compared to the initial pose. uni-marburg.de For complex systems, such as metalloenzymes, specialized force fields may be required to properly relax the geometry without disrupting critical structural features like metal ion coordination. chemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net This technique is essential for assessing the stability of the complex and observing the conformational flexibility of both the ligand and the protein. researchgate.netnih.gov An MD simulation typically involves solvating the complex in a water box, neutralizing the system with ions, and then simulating its behavior for a set period, such as tens or hundreds of nanoseconds. nih.gov

MD simulations are used to assess the stability of a ligand within the binding pocket of a protein. researchgate.net A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable ligand-protein complex will show the RMSD of both the protein and the ligand reaching a stable plateau during the simulation. nih.gov

In simulations of related benzamide inhibitors, ligand RMSD fluctuations were typically found to be in the range of 0 to 3.0 Å, indicating that the ligand remains stably bound in the active site. nih.gov The flexibility of specific parts of the ligand, such as the rotatable bonds in the N-(4-isopropylbenzyl) group, can be analyzed to understand its dynamic behavior within the binding pocket.

Table 2: Typical Fluctuation Ranges in MD Simulations This table provides representative data on the stability of protein-ligand complexes as determined by MD simulations of similar systems.

| System | Simulation Time | Protein RMSD Fluctuation Range (Å) | Ligand RMSD Fluctuation Range (Å) | Conclusion | Source |

|---|---|---|---|---|---|

| ROCK1 with N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors | 50 ns | 1.0 - 4.5 | 0 - 3.0 | Complexes were stable after initial equilibration. | nih.gov |

| α-glucosidase with a nitrobenzamide derivative | Not Specified | RMSD analysis suggested stability of the ligand in the binding site. | The ligand-protein complex is stable. | researchgate.netnih.gov |

Protein function is intrinsically linked to its dynamics and conformational changes. nih.gov Ligand binding can either occur via "conformational selection," where the ligand binds to a pre-existing, favorable protein conformation, or via "induced fit," where the ligand first binds and then induces a conformational change in the protein. nih.gov

MD simulations can reveal these ligand-induced changes by tracking the protein's structure over the course of the simulation. researchgate.net For example, the binding of a ligand can cause significant shifts in protein loops or domains, which can be critical for the protein's biological function or inhibition. researchgate.net In some cases, the ligand acts to lower the energy barrier for the protein's conformational change, effectively switching the binding pathway from conformational selection to induced fit. nih.govnih.gov Analyzing the trajectory of an MD simulation can quantify these changes and provide a deeper understanding of the mechanism of action.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. niscair.res.inresearchgate.net These methods are often employed to optimize the 3D geometry of a ligand to find its most stable, low-energy conformer before it is used in docking studies. mdpi.com

For nitroaromatic compounds, DFT has been used to calculate a variety of reactivity descriptors, such as the energy of the lowest unoccupied molecular orbital (εLUMO), electrophilicity index (ω), and molecular compressibility (β). niscair.res.in These descriptors can be correlated with biological activity or toxicity in Quantitative Structure-Activity Relationship (QSAR) models. niscair.res.in

The B3LYP functional is a commonly used method in DFT calculations for organic molecules, often paired with a basis set like 6-31G(d) or 6-311+G(d). mdpi.comchemrxiv.org Such calculations can provide insights into the charge distribution across the this compound molecule, identifying electron-rich and electron-poor regions that are likely to be involved in interactions with a receptor. chemrxiv.org

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of this compound is fundamental to understanding its stability, reactivity, and potential interactions with biological targets. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

DFT calculations would elucidate the distribution of electron density across the molecule. The nitro group (-NO2) on the benzamide moiety is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring it is attached to. This electron-withdrawing nature, through resonance and inductive effects, deactivates the ring towards electrophilic substitution and modulates the acidity of the amide proton. Conversely, the 4-isopropylbenzyl group is generally considered to be electron-donating.

Key parameters derived from electronic structure calculations include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For related nitro-containing aromatic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient nitro-aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the prediction of sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack or hydrogen bonding interactions. The regions around the aromatic protons and the amide N-H would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify charge transfer between orbitals, which is crucial for understanding hyperconjugative interactions that contribute to molecular stability.

Table 1: Predicted Electronic Properties of Aromatic Amides from Theoretical Studies

| Property | Predicted Characteristic for this compound |

| HOMO-LUMO Energy Gap | Expected to be moderate, reflecting a balance between the electron-donating isopropylbenzyl group and the electron-withdrawing nitrobenzamide moiety. This suggests reasonable kinetic stability. |

| Dipole Moment | A significant dipole moment is anticipated due to the presence of the highly polar nitro and amide functional groups. |

| Reactivity Indices | Reactivity descriptors such as chemical potential, hardness, and electrophilicity index could be calculated to provide a quantitative measure of the molecule's reactivity. The nitroaromatic ring is a likely site for nucleophilic attack. |

Spectroscopic Property Predictions to Aid Experimental Characterization

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to confirm the identity and structure of a synthesized compound.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational frequencies would include the N-H stretch of the amide, the C=O stretch, the asymmetric and symmetric stretches of the NO2 group, and various aromatic C-H and C-C vibrations. Studies on similar molecules, such as o-nitrobenzamide, have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are instrumental in assigning the signals in experimental NMR spectra. For this compound, distinct signals would be expected for the protons and carbons of the isopropyl group, the benzyl moiety, and the two distinct aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. This can help in understanding the electronic transitions occurring within the molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the nitrobenzene (B124822) and benzamide chromophores. Research on related compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide has reported UV absorption maxima that are used for its characterization. nih.gov

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopic Technique | Predicted Key Features |

| FT-IR (cm-1) | N-H stretching (~3300), C=O stretching (~1650), Asymmetric NO2 stretching (~1520), Symmetric NO2 stretching (~1350), Aromatic C-H stretching (~3100-3000), Aliphatic C-H stretching (~2960-2870). |

| 1H NMR (ppm) | Aromatic protons on the nitro-substituted ring (downfield, ~8.0-8.4), Aromatic protons on the isopropylbenzyl ring (~7.2-7.4), Amide proton (singlet or triplet, downfield, ~8.5-9.0), Benzylic CH2 protons (doublet), Isopropyl CH proton (septet), Isopropyl CH3 protons (doublet). |

| 13C NMR (ppm) | Carbonyl carbon (~165), Carbons of the nitro-aromatic ring (with the carbon attached to the nitro group being highly deshielded), Carbons of the isopropylbenzyl-aromatic ring, Benzylic carbon, Isopropyl carbons. |

| UV-Vis (nm) | Absorption bands in the UV region, likely corresponding to π → π* transitions of the aromatic systems and n → π* transitions of the carbonyl and nitro groups. For instance, N-(2,2-diphenylethyl)-4-nitrobenzamide exhibits absorption maxima at 239 and 289 nm. nih.gov |

Homology Modeling for Novel Target Identification and Validation

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein of interest (the "target") based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). creative-biostructure.com This method is particularly valuable when the experimental structure of the target protein is not available. creative-biostructure.com

The general workflow for homology modeling involves: creative-biostructure.com

Template Recognition and Selection: Identifying suitable template proteins with known structures that have a significant sequence similarity to the target protein's sequence.

Sequence Alignment: Aligning the target sequence with the template sequence(s).

Model Building: Constructing a 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Evaluating and refining the model to ensure it is stereochemically sound and energetically favorable.

In the context of this compound, homology modeling could be a crucial first step in identifying and validating novel biological targets. If this compound shows interesting biological activity in initial screenings, but its molecular target is unknown, a combination of techniques including affinity chromatography, proteomics, and computational approaches can be employed.

Once a potential protein target is identified by these methods, if its experimental structure is unknown, homology modeling can be used to build a 3D model. nih.gov This model can then be used for molecular docking studies with this compound to predict its binding mode and affinity. These in silico docking studies can provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein target, helping to validate the target and guide the design of more potent and selective analogs.

While no specific homology modeling studies involving this compound have been reported, this approach remains a powerful and widely used strategy in drug discovery for target identification and validation. mdpi.com

Biological Activity and Mechanistic Studies in Vitro and Non Human in Vivo Models

In Vitro Antimicrobial Activity Evaluations

The antimicrobial potential of N-(4-isopropylbenzyl)-4-nitrobenzamide and related compounds has been investigated against a range of microbial threats, including bacteria and protozoan parasites.

The emergence of antibiotic resistance, particularly through mechanisms like the production of β-lactamase enzymes by bacteria, poses a significant threat to public health. frontiersin.orgnih.govnih.gov These enzymes inactivate β-lactam antibiotics, a widely used class of drugs. nih.govmdpi.com Consequently, there is a continuous search for new compounds that can inhibit β-lactamases. frontiersin.org While benzamide (B126) derivatives have been explored in various contexts of antibacterial research, specific data from the provided search results on the direct activity of this compound against common bacterial pathogens or its ability to inhibit β-lactamase is not extensively documented.

A significant area of research for nitrobenzamides has been in the fight against tuberculosis (TB). mdpi.comresearchgate.net N-alkyl nitrobenzamides are considered a promising class of antitubercular agents that function by inhibiting the essential Mycobacterium tuberculosis (Mtb) enzyme, decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). mdpi.comresearchgate.netresearchgate.net

DprE1 is a crucial component in the synthesis of the mycobacterial cell wall, specifically in the production of decaprenylphosphoryl-D-arabinose (DPA), which is a vital precursor for arabinogalactan (B145846) and lipoarabinomannan. mdpi.com Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. researchgate.net The mechanism of action for nitrobenzamide-based covalent inhibitors involves the reduction of their aromatic nitro group by the FAD cofactor within the DprE1 enzyme. preprints.org This creates a reactive nitroso species that is then attacked by a cysteine residue (Cys387) in the enzyme, forming a permanent covalent bond that results in irreversible inhibition. preprints.org

Studies on a family of N-alkyl nitrobenzamides have shown that their antitubercular activity is influenced by factors such as lipophilicity and the specific substituents on the aromatic ring. mdpi.comresearchgate.net For instance, derivatives with 3,5-dinitro and 3-nitro-5-trifluoromethyl substitutions have demonstrated high potency. researchgate.net The structural similarities between these active compounds and known DprE1 inhibitors, along with computational docking studies, strongly support DprE1 as the likely target. mdpi.comresearchgate.net The activity of these compounds has been assessed against various mycobacterial species, revealing promising minimum inhibitory concentration (MIC) values. mdpi.com

Table 1: In Vitro Activity of Representative DprE1 Inhibitors Against Various Mycobacterial Species

| Compound/Drug | M. tuberculosis H37Rv MIC (µg/mL) | M. bovis BCG MIC (µg/mL) | M. smegmatis MC2 155 MIC (µg/mL) | M. avium 104 MIC (µg/mL) |

| DNB1 | 0.016 | 0.016 | 0.5 | 32 |

| DNB2 | 0.016 | 0.016 | 0.5 | 64 |

| Isoniazid | 0.03 | 0.03 | 4 | 8 |

| PAS | 1 | 1 | >64 | >64 |

This table presents data for known DprE1 inhibitors and standard TB drugs to provide context for the type of data generated in mycobactericidal studies. Data is sourced from a study on N-alkyl nitrobenzamides. mdpi.com

Protozoan parasites from the genera Trypanosoma, Leishmania, and Plasmodium are responsible for neglected tropical diseases that affect millions worldwide. nih.govnih.gov Nitroaromatic compounds have been a focus of drug discovery for these diseases, often acting as prodrugs that require reductive activation by parasite-specific nitroreductase (NTR) enzymes to exert their toxic effects. nih.gov This activation leads to the generation of reactive species that damage parasitic cells.

Despite the investigation of the broader nitroaromatic class against these parasites, nih.govnih.govmdpi.comnih.gov specific research findings detailing the efficacy of this compound against Trypanosoma brucei, Leishmania panamensis, or Plasmodium falciparum are not available in the provided search results.

Receptor and Enzyme Binding Studies (In Vitro)

G Protein-Coupled Receptor (GPCR) Agonism/Antagonism

GPR55: G protein-coupled receptor 55 (GPR55), a class A GPCR, has been implicated in various physiological and pathological processes, including pain, inflammation, metabolic disorders, and cancer. nih.govnih.gov Initially considered a cannabinoid receptor, GPR55 is activated by non-cannabinoid ligands like L-α-lysophosphatidylinositol (LPI). nih.gov The lack of specific antagonists has historically limited the study of this receptor. nih.gov However, screening efforts have identified novel antagonist chemotypes. nih.govnih.gov While several compounds have been identified as GPR55 antagonists, specific studies confirming this compound as a GPR55 agonist or antagonist are not explicitly detailed in the available literature. rsc.orgresearchgate.netcannakeys.com

Cholinesterase and β-Secretase (BACE1) Inhibition

Cholinesterase: Cholinesterase inhibitors (ChEIs), such as donepezil, are established for their role in managing symptoms of Alzheimer's disease. nih.gov They are known to offer neuroprotective benefits and slow disease progression in some models. nih.gov

β-Secretase (BACE1): β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) is a key therapeutic target in Alzheimer's disease research due to its role in the production of β-amyloid. nih.gov However, clinical trials with BACE1 inhibitors have faced challenges, potentially due to effects on synaptic plasticity. nih.gov High selectivity for BACE1 over its homolog BACE2 is considered important to minimize potential side effects. nih.gov There is no specific information in the provided results linking this compound to cholinesterase or BACE1 inhibition.

Inhibition of Specific Enzymes and Pathways

USP7: Ubiquitin-specific protease 7 (USP7) has emerged as a therapeutic target in oncology. nih.govnih.gov Inhibition of USP7 can suppress tumor growth through various mechanisms, including the induction of apoptosis. nih.gov In some contexts, USP7 inhibitors can modulate the tumor microenvironment by affecting the secretion of factors like vascular endothelial growth factor (VEGF) from fibroblasts, which can enhance the efficacy of immune checkpoint inhibitors. nih.gov This effect is not always linked to its previously known role in modulating MDM2. nih.gov

hDHFR: Information regarding the inhibition of human dihydrofolate reductase (hDHFR) by this compound was not found in the provided search results.

Cellular and Molecular Pathway Modulations

Gene Expression Analysis

p53 and MDM2 mRNA regulation: The tumor suppressor protein p53 is a central regulator of the cell cycle, apoptosis, and DNA repair. nih.gov Its function is often impaired in cancer. nih.gov The MDM2 oncoprotein is a primary cellular inhibitor of p53. nih.gov MDM2 can bind to p53 and target it for degradation. nih.gov The interaction between MDM2 and p53 is a critical target for cancer therapy, with small-molecule inhibitors designed to disrupt this interaction and reactivate the p53 pathway. nih.govresearchgate.net

Activation of wild-type p53 can induce the expression of the mdm2 gene, creating a negative feedback loop that tightly controls p53 activity. embopress.org This induction occurs at the mRNA level with rapid kinetics. embopress.org While the general principles of the p53-MDM2 feedback loop are well-documented, specific studies detailing the regulation of p53 and MDM2 mRNA by this compound are not present in the provided search results.

Data Tables

Table 1: Investigated Molecular Targets and Pathways

| Category | Target/Pathway | Summary of Findings for this compound |

|---|---|---|

| Molecular Target Inhibition | EGFR Tyrosine Kinase | No specific data found. |

| Tubulin Assembly | No specific data found. | |

| Receptor/Enzyme Binding | GPR55 | No specific data found. |

| Cholinesterase | No specific data found. | |

| BACE1 | No specific data found. | |

| USP7 | No specific data found. | |

| hDHFR | No specific data found. |

| Cellular Pathway Modulation | p53 and MDM2 mRNA Regulation | No specific data found. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-α-lysophosphatidylinositol (LPI) |

Protein Cleavage and Activation Studies (e.g., Caspases, PARP)

Investigations into a series of N-benzyl benzamide derivatives have demonstrated their capacity to induce apoptosis, a form of programmed cell death, in cancer cell lines. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Activated caspases are responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.

One of the critical substrates for executioner caspases, such as Caspase-3 and Caspase-7, is Poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP by caspases is considered a hallmark of apoptosis. nih.gov This cleavage event separates the N-terminal DNA-binding domain from the C-terminal catalytic domain of PARP, rendering the enzyme inactive. nih.gov This inactivation prevents DNA repair, a process that could counteract the apoptotic signals.

A study on resorcinol-based N-benzyl benzamide derivatives, which share a core structural motif with this compound, has shown that certain compounds in this class can effectively promote the cleavage of PARP, as well as the activation of initiator Caspase-8 and executioner Caspase-3. researchgate.net For instance, one such derivative, compound 30f from the study, was found to induce substantial cleavage of these proteins in non-small cell lung cancer cells, indicating that its cytotoxic effects are mediated through the apoptotic pathway. researchgate.net The activation of Caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is initiated by the binding of extracellular death ligands to transmembrane receptors.

Table 1: Effects of a Structurally Related N-Benzyl Benzamide Derivative on Apoptotic Proteins

| Compound | Target Proteins | Observed Effect | Cell Line | Reference |

| Compound 30f (resorcinol-based N-benzyl benzamide) | PARP, Caspase-3, Caspase-8 | Promotes substantial cleavage | H1975 (non-small cell lung cancer) | researchgate.net |

This table presents data for a structurally related compound to infer potential activity, as direct data for this compound is not available.

Intracellular Calcium Signaling Perturbations

Based on a comprehensive search of scientific literature, no studies were found that specifically investigate the effects of this compound on intracellular calcium signaling pathways. The dysregulation of intracellular calcium is a known mechanism for various cellular processes, including apoptosis, but the role of this specific compound in such a mechanism has not been reported. nih.gov

Exploratory Pharmacological Research in Non-Human In Vivo Systems (e.g., Anti-parasitic efficacy in murine models)

While the nitro group is a component of several known antiparasitic drugs, such as benznidazole (B1666585) and nifurtimox, specific studies detailing the in vivo anti-parasitic efficacy of this compound in murine models were not identified in the searched literature. nih.gov Research on other nitro-containing compounds has shown activity against various parasites, often through mechanisms involving the generation of free radicals that are toxic to the parasite. researchgate.net However, without direct experimental evidence, the potential anti-parasitic activity of this compound remains speculative.

Advanced Characterization and Analytical Methodologies for N 4 Isopropylbenzyl 4 Nitrobenzamide

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(4-isopropylbenzyl)-4-nitrobenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available, a predicted spectrum can be inferred from the analysis of its constituent parts and closely related analogues like N-benzyl-4-bromobenzamide and N-(2,2-diphenylethyl)-4-nitrobenzamide. rsc.orgmdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The isopropyl group should present as a doublet for the six equivalent methyl protons and a septet for the single methine proton. The benzylic methylene (B1212753) protons adjacent to the amide nitrogen would likely appear as a doublet due to coupling with the N-H proton. The aromatic region would be complex, with two distinct AA'BB' systems: one for the 4-isopropylbenzyl ring and another, more downfield, for the electron-deficient 4-nitrobenzoyl ring. The amide proton (N-H) would appear as a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration. rsc.org

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique signals for each carbon atom. The carbonyl carbon of the amide would be significantly downfield. Other expected signals include those for the isopropyl methyl and methine carbons, the benzylic methylene carbon, and the distinct aromatic carbons of both phenyl rings.

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Spectral Data | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Isopropyl -CH(CH₃)₂ | ~1.25 | d (doublet) |

| Isopropyl -CH(CH₃)₂ | ~2.90 | sept (septet) |

| Benzylic -CH₂- | ~4.65 | d (doublet) |

| Amide NH | ~6.5-7.0 | t (triplet) or br s (broad singlet) |

| Aromatic CH (isopropylbenzyl ring) | ~7.20-7.30 | m (multiplet) |

| Aromatic CH (nitrobenzoyl ring, ortho to C=O) | ~7.95 | d (doublet) |

| Aromatic CH (nitrobenzoyl ring, ortho to NO₂) | ~8.30 | d (doublet) |

| Predicted ¹³C NMR Spectral Data | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH(CH₃)₂ | ~24.0 |

| Isopropyl -CH(CH₃)₂ | ~34.0 |

| Benzylic -CH₂- | ~44.0 |

| Aromatic CH | ~124.0-130.0 |

| Aromatic C (quaternary) | ~135.0-150.0 |

| Amide C=O | ~165.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the amide and nitro groups. Data from related compounds like 4-nitrobenzamide (B147303) and N-benzyl compounds help in assigning these bands. nist.govresearchgate.net

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3350-3310 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 |

| C=O (Amide I) | Stretching | 1680-1640 |

| N-H (Amide II) | Bending | 1570-1515 |

| NO₂ | Asymmetric Stretching | 1550-1500 |

| NO₂ | Symmetric Stretching | 1360-1320 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule. The presence of two aromatic rings and a nitro group, a strong chromophore, suggests significant absorption in the UV region. Analogous compounds such as N-(2,2-diphenylethyl)-4-nitrobenzamide and 4-nitrobenzaldehyde (B150856) show strong absorbance maxima (λmax) between 230 and 290 nm. mdpi.comresearchgate.net The spectrum for this compound is expected to display similar characteristics, which are useful for quantitative analysis using techniques like HPLC-UV.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues. For this compound (C₁₇H₁₈N₂O₃), the exact mass is 298.1317 g/mol . In high-resolution mass spectrometry (HRMS), the protonated molecular ion [M+H]⁺ would be observed at m/z 347.1390. mdpi.com Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a 4-nitrobenzoyl cation (m/z 150) and a 4-isopropylbenzyl fragment. mdpi.comnih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method used to monitor the progress of a reaction or to get a preliminary assessment of purity. For a compound with the polarity of this compound, a silica (B1680970) gel plate (silica gel 60 F₂₅₄) would serve as the stationary phase. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), would be a suitable mobile phase. The position of the spot, identified by its retardation factor (Rf) value, can be visualized under UV light (at 254 nm) due to the UV-active aromatic rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the separation, quantification, and purification of compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing benzamide (B126) derivatives. researchgate.netresearchgate.net This method would allow for precise purity determination and quantitative analysis.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic or phosphoric acid) researchgate.netsielc.com |

| Flow Rate | 1.0 mL/min damascusuniversity.edu.sy |

| Detection | UV detector at a wavelength of ~270 nm researchgate.netresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25 °C) damascusuniversity.edu.sy |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. nih.gov This analysis provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding or π-π stacking, which govern the crystal packing. mkuniversity.ac.in

As of now, the single-crystal structure of this compound has not been reported in publicly accessible databases. However, the analysis of a closely related compound, N-Isopropylbenzamide, illustrates the type of data that this technique yields. researchgate.net For N-Isopropylbenzamide, the analysis revealed an orthorhombic crystal system and intermolecular N—H···O hydrogen bonds that link molecules into one-dimensional chains. researchgate.netnih.gov A similar analysis for this compound would precisely define its solid-state conformation and packing arrangement.

Illustrative Crystallographic Data for Analogue N-Isopropylbenzamide

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₀H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0093 (7) |

| b (Å) | 10.1250 (13) |

| c (Å) | 9.6714 (14) |

| β (°) | 104.133 (7) |

| Volume (ų) | 475.24 (12) |

| Z (molecules/unit cell) | 2 |

Bioanalytical Method Development for Quantitative Analysis in Research Matrices

For preclinical research involving this compound, a robust and sensitive bioanalytical method is required to quantify its concentration in biological matrices such as plasma, serum, or tissue homogenates. Such methods are crucial for pharmacokinetic and metabolic studies.

The development of such a method would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. researchgate.netnih.gov

Key Steps in Bioanalytical Method Development:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. This is commonly achieved through protein precipitation (PPT) with a solvent like acetonitrile, or liquid-liquid extraction (LLE) with a solvent such as methylene chloride or ethyl acetate to isolate the compound and remove interfering substances like proteins and lipids. researchgate.net

Chromatographic Separation: The extract is then injected into an HPLC or UPLC system, typically using a C18 column, to separate the analyte from any remaining endogenous components. A rapid gradient elution is often employed to minimize run time.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The instrument is set to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and minimizes background noise.

Method Validation: The method must be validated according to regulatory guidelines. This involves establishing key performance characteristics, including linearity over a specific concentration range, accuracy, precision, selectivity, and the limit of detection (LOD) and limit of quantification (LOQ). For similar novel benzamides, methods have been developed with LOQ values in the low ng/mL range, demonstrating high sensitivity. researchgate.net

This systematic approach ensures the reliable quantification of this compound in a research context, providing critical data for its further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-isopropylbenzyl)-4-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves coupling 4-nitrobenzoyl chloride with 4-isopropylbenzylamine. A base like triethylamine is used to neutralize HCl generated during the reaction. Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and reaction time (4–12 hours) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : The amide carbonyl (C=O) appears at 1650–1700 cm⁻¹, while the nitro group (NO₂) shows asymmetric/symmetric stretches at 1520–1350 cm⁻¹ .

- ¹H NMR : Key signals include aromatic protons (δ 8.0–8.4 ppm for nitrobenzene, δ 7.2–7.4 ppm for isopropylbenzyl group), methylene protons (δ 3.5–4.0 ppm for CH₂-NH), and isopropyl methyl groups (δ 1.2–1.3 ppm) .

Q. What preliminary biological screening assays are suitable for assessing the bioactivity of this compound?

- Methodology : Use in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Q. How does the presence of the isopropylbenzyl group influence solubility and stability compared to analogs like N-(4-chlorobenzyl)-4-nitrobenzamide?

- Methodology : Compare logP values (via computational tools like ChemDraw) and experimental solubility in DMSO/water. Stability studies under light, heat, and humidity (HPLC monitoring) reveal degradation pathways. The bulky isopropyl group may enhance lipophilicity but reduce aqueous solubility relative to chloro analogs .

Q. What chromatographic methods are effective for purifying this compound?

- Methodology : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm with LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

- Methodology : Perform single-crystal X-ray diffraction. Use SHELXL for refinement, focusing on resolving disorder in the isopropyl group or nitrobenzene orientation. Address challenges like twinning or low-resolution data by adjusting parameters (e.g., HKLF 5 for twinned data) .

Q. How do substituent variations (e.g., isopropyl vs. morpholinopropyl) affect biological activity in nitrobenzamide derivatives?

- Methodology : Conduct SAR studies by synthesizing analogs with substituents differing in steric bulk or polarity (e.g., morpholinopropyl, chlorobenzyl). Compare IC₅₀ values in biological assays and analyze interactions via molecular docking (e.g., AutoDock Vina) with target proteins .

Q. What advanced mass spectrometry techniques elucidate fragmentation pathways of this compound?

- Methodology : Use ESI-HRMS/MS to identify key fragments. For example, cleavage of the amide bond generates a 4-nitrobenzoyl ion ([M+H]⁺ m/z 150), while the isopropylbenzyl moiety forms a stable carbocation. Isotopic labeling (e.g., deuterated solvents) confirms fragmentation mechanisms .

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be reconciled?

- Methodology : Perform dose-response curves and time-dependent assays to distinguish primary targets from off-target effects. Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict the metabolic stability and toxicity of this compound?

- Methodology : Use in silico tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.